molecular formula C17H19FN4O2 B2960449 (4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-07-3

(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Katalognummer B2960449
CAS-Nummer: 946248-07-3
Molekulargewicht: 330.363
InChI-Schlüssel: WDONHJUJTXFQAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It is not intended for human or veterinary use but for research use only.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research has demonstrated the synthesis and evaluation of novel compounds, including those similar in structure to "(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone," for their antibacterial and antiproliferative activities. For instance, Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, indicating potential for further development due to significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018). Similarly, another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, exploring its antiproliferative activity and providing insights into molecular stability through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Radiopharmaceutical Applications

The compound's structure is relevant in the synthesis of radiolabeled compounds for potential use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Haka et al. (1989) described the improved synthesis of [18F]GBR 13119, a potential radiotracer for the dopamine uptake system, using aromatic nucleophilic substitution, showcasing the relevance of fluorophenyl compounds in developing radio-tracers (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Antimicrobial and Antipsychotic Potential

Research into the antimicrobial and antipsychotic potential of related compounds has led to the discovery of novel derivatives with selective activity. Patel et al. (2011) synthesized new pyridine derivatives, demonstrating variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical versatility and therapeutic potential of such structures (Patel, Agravat, & Shaikh, 2011). Additionally, studies on β-carboline derivatives have shown selective inhibition of HIV strains, further exemplifying the broad scope of biomedical research applications for these compounds (Ashok et al., 2015).

Safety and Hazards

The compound has some safety and hazard statements associated with it. It has the hazard statements H302, H315, H319, H335 and the precautionary statements P280, P305+P351+P338 . For more detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Wirkmechanismus

    Target of Action

    Compounds with similar structures have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

    Mode of Action

    These compounds may interact with ENTs, reducing their activity and thus affecting the transport of nucleosides across the cell membrane .

    Biochemical Pathways

    By inhibiting ENTs, these compounds could potentially affect nucleotide synthesis and adenosine function, impacting various cellular processes .

    Result of Action

    The inhibition of ENTs could lead to changes in cellular processes, potentially having therapeutic effects depending on the context .

Eigenschaften

IUPAC Name

(4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDONHJUJTXFQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.